molecular formula C6H2ClF2I B581207 5-Chloro-1,3-difluoro-2-iodobenzene CAS No. 1208076-02-1

5-Chloro-1,3-difluoro-2-iodobenzene

Cat. No.: B581207
CAS No.: 1208076-02-1
M. Wt: 274.433
InChI Key: PPDYERFJZCTBDL-UHFFFAOYSA-N
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Description

5-Chloro-1,3-difluoro-2-iodobenzene is an organic compound with the molecular formula C6H2ClF2I. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-difluoro-2-iodobenzene typically involves halogenation reactions. One common method is the diazotization of an amine precursor followed by halogen exchange reactions. For instance, starting from 5-chloro-1,3-difluoroaniline, diazotization can be carried out using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-difluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Sonogashira coupling, the product is typically an alkyne-substituted benzene derivative .

Scientific Research Applications

5-Chloro-1,3-difluoro-2-iodobenzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-difluoro-2-iodobenzene in chemical reactions involves the reactivity of the halogen atoms. The iodine atom, being the most reactive, often participates in oxidative addition reactions, facilitating subsequent transformations such as cross-coupling reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,3-difluoro-2-iodobenzene is unique due to the specific combination of chlorine, fluorine, and iodine atoms, which imparts distinct reactivity and properties compared to other halogenated benzenes. This uniqueness makes it valuable in specialized synthetic applications and research contexts .

Properties

IUPAC Name

5-chloro-1,3-difluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDYERFJZCTBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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